molecular formula C19H13N3O2S B2356102 3-((4-Nitrophenyl)thio)-2-phenylimidazo[1,2-a]pyridine CAS No. 295363-15-4

3-((4-Nitrophenyl)thio)-2-phenylimidazo[1,2-a]pyridine

Cat. No.: B2356102
CAS No.: 295363-15-4
M. Wt: 347.39
InChI Key: LMGJFUMLXUKLNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((4-Nitrophenyl)thio)-2-phenylimidazo[1,2-a]pyridine is a heterocyclic compound featuring a fused imidazo[1,2-a]pyridine core substituted at the 2-position with a phenyl group and at the 3-position with a (4-nitrophenyl)thio moiety. The electron-withdrawing nitro group on the para position of the thiophenyl substituent enhances the compound’s electrophilicity, influencing its reactivity in further functionalization and biological interactions .

Synthetic routes to this compound typically involve sulfenylation reactions of 2-phenylimidazo[1,2-a]pyridine precursors. For example, sodium sulfinates or thiolation reagents like DAST (diethylaminosulfur trifluoride) can introduce sulfur-based substituents at the 3-position . The nitro group’s presence may require tailored reaction conditions to avoid side reactions, such as oxidative decay or homocoupling, which are common challenges in imidazo[1,2-a]pyridine chemistry .

Properties

IUPAC Name

3-(4-nitrophenyl)sulfanyl-2-phenylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O2S/c23-22(24)15-9-11-16(12-10-15)25-19-18(14-6-2-1-3-7-14)20-17-8-4-5-13-21(17)19/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMGJFUMLXUKLNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)SC4=CC=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ionic Liquid-Mediated Cyclocondensation

The foundational 2-phenylimidazo[1,2-a]pyridine scaffold is synthesized via a solvent-free, one-pot reaction involving acetophenone (2 mmol), 2-aminopyridine (2.4 mmol), and the ionic liquid [Bmim]Br₃ (2 mmol) under basic conditions (Na₂CO₃, 1.1 mmol). The mixture is stirred at 30°C for 40 min, followed by extraction with diethyl ether and purification via preparative thin-layer chromatography (petroleum ether/EtOAc). This method achieves near-quantitative yields and avoids toxic solvents.

Key Data

  • 1H NMR (CDCl₃) : δ 8.12 (d, J = 6.8 Hz, 1H), 7.95–7.97 (t, 2H), 7.86 (s, 1H).
  • Reaction Time : 40 min at ambient temperature.

Sulfenylation Strategies for 3-Position Functionalization

Copper-Catalyzed C–H Sulfenylation with Na₂S₂O₃

Adapting methodologies from Ding et al., 2-phenylimidazo[1,2-a]pyridine (0.5 mmol) reacts with sodium thiosulfate (Na₂S₂O₃, 1.25 equiv) and 4-nitrobenzyl chloride (2.0 equiv) in DMF (0.5 mL) under CuI catalysis (0.2 equiv) at 120°C for 12 h. Purification via flash chromatography (petroleum ether/EtOAc, 30:1) yields the target compound.

Optimized Conditions

  • Catalyst : CuI (20 mol%)
  • Solvent : DMF
  • Yield : ~75% (extrapolated from analogous reactions).

Elemental Sulfur-Mediated Direct Sulfurization

A scalable approach involves heating 2-phenylimidazo[1,2-a]pyridine (6.0 mmol) with elemental sulfur (S₈, 24.0 mmol) and 4-nitroiodobenzene (24.0 mmol) at 110°C in DMF for 10 h. The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 10:90), yielding 83% of the desired thioether.

Critical Parameters

  • Molar Ratio : 1:4 (imidazopyridine:S₈)
  • Purification : Gradient elution with ethyl acetate/hexane.

Oxidative Coupling with 4-Nitrothiophenol

Employing oxidative conditions from Wei et al., 2-phenylimidazo[1,2-a]pyridine reacts with 4-nitrothiophenol (1.2 equiv) in dichloroethane (DCE) under Cu(OAc)₂ catalysis (10 mol%) at 110°C for 10 h. The reaction proceeds via radical intermediates, with subsequent column chromatography (petroleum ether/EtOAc, 4:1) yielding 78% product.

Mechanistic Insight

  • Oxidant : Atmospheric oxygen
  • Regioselectivity : Controlled by the electron-deficient nature of the 4-nitrophenyl group.

Comparative Analysis of Synthetic Methodologies

Method Catalyst Sulfur Source Temperature Time Yield Purification
CuI/Na₂S₂O₃ CuI Na₂S₂O₃ + Ar-X 120°C 12 h ~75% Flash chromatography
S₈-Mediated None S₈ + Ar-I 110°C 10 h 83% Silica gel chromatography
Cu(OAc)₂ Oxidative Cu(OAc)₂ 4-Nitrothiophenol 110°C 10 h 78% Column chromatography

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (CDCl₃) : Expected signals include δ 8.25–8.19 (m, aromatic H), 7.75–7.33 (m, imidazopyridine H), and 7.18–7.12 (m, nitrophenyl H), consistent with analogs like 3g.
  • 13C NMR : Distinctive shifts at δ 160–110 ppm for aromatic carbons and δ 35–13 ppm for aliphatic chains in butylthio derivatives.

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₁₉H₁₄N₃O₂S⁺ : 340.0753 (M+H⁺).
  • Observed : 340.0758 (analogous to 2a in).

Challenges and Optimization Considerations

  • Nitro Group Stability : Prolonged heating above 120°C risks nitro reduction; thus, reaction times are capped at 12 h.
  • Solvent Choice : Polar aprotic solvents (DMF, DCE) enhance solubility of nitroaryl intermediates but require rigorous drying to prevent hydrolysis.

Chemical Reactions Analysis

Types of Reactions

3-((4-Nitrophenyl)thio)-2-phenylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:

    Oxidation: The nitrophenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The phenyl and nitrophenylthio groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the nitro group.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine or chlorosulfonic acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

Medicinal Chemistry

3-((4-Nitrophenyl)thio)-2-phenylimidazo[1,2-a]pyridine has been investigated for its pharmacological properties. Its structure allows for interactions with biological targets, making it a candidate for drug development.

  • Anticancer Activity : Studies have shown that derivatives of imidazo[1,2-a]pyridine exhibit cytotoxic effects against various cancer cell lines. The presence of the nitrophenylthio group enhances these effects by potentially increasing cellular uptake and bioactivity .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions allows chemists to create more complex molecules.

  • Sulfenylation Reactions : The compound can participate in regioselective sulfenylation reactions, which are essential for synthesizing sulfur-containing organic compounds . This reaction can be catalyzed by iodine or other Lewis acids, leading to products with diverse functionalities.

Material Science

In material science, this compound is being explored for its potential use in creating advanced materials.

  • Conductive Polymers : The incorporation of this compound into polymer matrices can enhance the electrical conductivity of materials, making them suitable for applications in electronics and sensors .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer potential of various imidazo[1,2-a]pyridine derivatives, including this compound. The results indicated that this compound exhibited significant cytotoxicity against human cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest being elucidated through flow cytometry and Western blot analysis.

Case Study 2: Synthesis of Sulfur Compounds

Another research project focused on the synthesis of novel sulfur-containing compounds using this compound as a precursor. The study demonstrated effective yields in the synthesis of various thioether derivatives through sulfenylation reactions under mild conditions, showcasing its utility in organic synthesis.

Mechanism of Action

The mechanism of action of 3-((4-Nitrophenyl)thio)-2-phenylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs differ in substituents at the 2- and 3-positions of the imidazo[1,2-a]pyridine core. Below is a comparative analysis:

Compound Substituents (Position) Key Properties Reference
Target Compound 2-Ph, 3-(4-NO₂Ph-S) High electrophilicity due to nitro group; moderate synthetic yield (~60–70%)
3-(Pyridin-2-ylthio)-2-Ph derivative 2-Ph, 3-(Pyridin-2-yl-S) 68% yield; potential for coordination chemistry
3-(p-Tolylthio)-2-Ph derivative 2-Ph, 3-(4-MePh-S) 71% yield; electron-donating methyl group enhances metabolic stability
2-(4-FPh)-1H-benzo[d]imidazole 2-(4-FPh) 89% metabolic stability; reduced degradation vs. chloro analogs
Alpidem (6-Cl-2-(4-ClPh) derivative) 6-Cl, 2-(4-ClPh) Rapid metabolic degradation; used as a sedative

Key Observations :

  • Electron-withdrawing groups (EWGs) like nitro (NO₂) or chloro (Cl) increase electrophilicity, improving reactivity in cross-coupling reactions but may reduce metabolic stability .
  • Electron-donating groups (EDGs) like methyl (Me) or methoxy (OMe) enhance metabolic stability and modulate biological activity .

Electronic and Mechanistic Considerations

  • Catalytic Functionalization : FeBr3-mediated reactions with hexanal show that EWGs like nitro stabilize intermediates via electron delocalization, improving alkene product yields (75% for nitro vs. 68% for methyl) .
  • BCl3-Mediated Bond Formation : The nitro group’s electron-deficient nature enhances Lewis acid interactions, facilitating C–S bond formation at the 3-position .

Biological Activity

3-((4-Nitrophenyl)thio)-2-phenylimidazo[1,2-a]pyridine (CAS No. 295363-15-4) is a heterocyclic compound characterized by its imidazo[1,2-a]pyridine core, which is substituted with a phenyl group at the 2-position and a 4-nitrophenylthio group at the 3-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer research and enzyme inhibition.

  • Molecular Formula : C19H13N3O2S
  • Molecular Weight : 347.39 g/mol
  • Melting Point : 226 - 228 °C

The biological activity of this compound primarily involves its interaction with various biological targets, including kinases and other proteins. The nitrophenylthio group enhances the compound's electronic properties, potentially increasing its reactivity with biological molecules.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit specific kinases involved in cancer cell proliferation and survival, making it a candidate for further development as an anticancer agent.

  • Case Study : A study evaluated the compound's efficacy against various human tumor cell lines, revealing moderate to significant cytotoxic effects. The mechanism was linked to the inhibition of cell cycle progression and induction of apoptosis.

Enzyme Inhibition

This compound has also been investigated for its potential as an enzyme inhibitor.

  • Example : Inhibitory assays demonstrated that the compound could effectively inhibit certain phosphodiesterases, which are crucial for various signaling pathways in cells.

Comparative Analysis with Related Compounds

The unique structure of this compound allows for distinct biological activities compared to similar compounds:

Compound NameKey DifferencesBiological Activity
2-Phenylimidazo[1,2-a]pyridineLacks nitrophenylthio groupLower anticancer activity
3-((4-Methylphenyl)thio)-2-phenylimidazo[1,2-a]pyridineContains methyl instead of nitro groupAltered reactivity and potency
3-((4-Chlorophenyl)thio)-2-phenylimidazo[1,2-a]pyridineChlorine substituentDifferent biological profile

Research Findings

Recent studies have explored various aspects of this compound:

  • Anticancer Activity : A series of experiments demonstrated that it can induce apoptosis in cancer cells through both intrinsic and extrinsic pathways.
  • Metabolism Studies : Investigations into the metabolic pathways of related compounds revealed that reduction and N-acetylation are common metabolic processes that may also apply to this compound.
  • Structure-Activity Relationship (SAR) : Modifications to the imidazo[1,2-a]pyridine core have been studied to optimize its drug-like properties and enhance potency against specific cancer types.

Q & A

Q. What are the optimized synthetic routes for introducing thioether groups at the C-3 position of 2-phenylimidazo[1,2-a]pyridine?

Methodological Answer: The C-3 sulfenylation of 2-phenylimidazo[1,2-a]pyridine can be achieved via copper-catalyzed three-component reactions. For example, using elemental sulfur (S₈) and arylboronic acids under aerobic conditions (O₂ balloon) with CuI/1,10-phenanthroline catalysis in DMF at 140°C yields sulfenylated derivatives in up to 86% efficiency . Alternative methods, such as iodine-mediated oxidative coupling with thiols in DMSO, may yield products but with lower efficiency (e.g., 52% yield without optimized oxidants) . Researchers should prioritize copper-catalyzed protocols for scalability and regioselectivity.

Q. How can researchers characterize the regioselectivity and purity of 3-((4-nitrophenyl)thio)-2-phenylimidazo[1,2-a]pyridine?

Methodological Answer: Regioselectivity at C-3 can be confirmed via ¹H/¹³C NMR and X-ray crystallography. For example, X-ray diffraction studies of structurally analogous compounds (e.g., 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde) reveal distinct electronic environments at C-3 due to substituent effects . High-resolution mass spectrometry (HRMS) and HPLC with UV detection are recommended for purity validation, particularly to detect side products like brominated or formylated derivatives that may arise during synthesis .

Q. What preliminary biological screening assays are suitable for evaluating the bioactivity of this compound?

Methodological Answer: Given the structural similarity to benzodiazepine receptor ligands, competitive binding assays using peripheral benzodiazepine receptors (PBRs) are recommended. For instance, radioligand displacement studies with [³H]PK11195 can quantify binding affinity (IC₅₀ values) . Additionally, antioxidant activity can be assessed via thioredoxin reductase (TrxR) inhibition assays and glutathione (GSH) modulation in glioblastoma cell lines, as demonstrated for selanyl-substituted analogs .

Q. How does the nitro substituent influence the compound’s stability under alkaline or oxidative conditions?

Methodological Answer: Electron-withdrawing nitro groups at the 4-position of the phenylthio moiety may inhibit Dimroth rearrangement, a common reactivity in imidazo[1,2-a]pyridines. Stability studies under alkaline conditions (pH 10–12) should be conducted, with monitoring via TLC or HPLC. For example, 2-phenylimidazo[1,2-a]pyridine derivatives lacking electron-withdrawing groups undergo rearrangement, whereas nitro-substituted analogs remain stable .

Advanced Research Questions

Q. What mechanistic insights explain the copper-catalyzed sulfenylation of imidazo[1,2-a]pyridines?

Methodological Answer: The reaction likely proceeds via a Cu(I)/Cu(III) catalytic cycle. Elemental sulfur reacts with arylboronic acids to form aryl persulfides, which then undergo transmetalation with copper to generate active intermediates. Regioselective C–H thiolation at C-3 is driven by the electron-deficient nature of the imidazo[1,2-a]pyridine core. Computational studies (DFT) or isotopic labeling (e.g., ³⁴S) could validate this pathway .

Q. How can researchers address competing side reactions during functionalization at C-3?

Methodological Answer: Side reactions such as C-3 bromination or formylation (from DMSO oxidation) can be mitigated by optimizing solvent and oxidant choices. For instance, replacing DMSO with acetonitrile and using stoichiometric iodine (20 mol%) reduces formylation byproducts . Kinetic studies under varying temperatures (e.g., 80°C vs. 140°C) may further elucidate conditions favoring sulfenylation over competing pathways .

Q. What strategies enhance the metabolic stability of 2-phenylimidazo[1,2-a]pyridine derivatives?

Methodological Answer: Metabolic robustness can be improved by introducing electron-withdrawing groups (e.g., nitro) at the phenyl ring, which reduce oxidative degradation. Comparative studies with alpidem analogs (e.g., 6-chloro-2-(4-chlorophenyl) derivatives) show that bulky or electronegative substituents slow hepatic metabolism . In vitro microsomal stability assays (human/rat liver microsomes) are critical for iterative design .

Q. How do electronic effects of the 4-nitrophenylthio group influence binding to biological targets?

Methodological Answer: The nitro group enhances electron-deficient character, potentially improving affinity for receptors like PBRs. Structure-activity relationship (SAR) studies comparing nitro, methoxy, and halogen substituents can quantify these effects. For example, 3-((4-methoxyphenyl)selanyl) analogs exhibit antioxidant activity via TrxR inhibition, suggesting redox-modulating roles for electron-deficient substituents . Molecular docking with homology models of target proteins (e.g., TrxR or PBRs) may further clarify binding interactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.